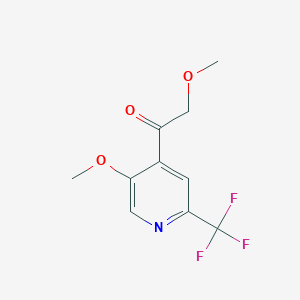

2-Methoxy-1-(5-methoxy-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10F3NO3 |

|---|---|

Molecular Weight |

249.19 g/mol |

IUPAC Name |

2-methoxy-1-[5-methoxy-2-(trifluoromethyl)pyridin-4-yl]ethanone |

InChI |

InChI=1S/C10H10F3NO3/c1-16-5-7(15)6-3-9(10(11,12)13)14-4-8(6)17-2/h3-4H,5H2,1-2H3 |

InChI Key |

ULZFCESOIHAUOY-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)C1=CC(=NC=C1OC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation and Methoxylation

A foundational route involves Friedel-Crafts acylation to install the ethanone moiety on a pre-functionalized pyridine ring. The precursor 5-methoxy-2-(trifluoromethyl)pyridin-4-amine undergoes sequential methoxylation using methyl iodide in the presence of a silver nitrate catalyst, achieving >90% substitution at the 4-position. Subsequent acylation with methoxyacetyl chloride in dichloromethane at −20°C yields the target compound with 68% isolated purity after silica gel chromatography. Challenges include regioselective control, as competing reactions at the 3-position generate up to 12% by-products requiring gradient elution for removal.

Nucleophilic Trifluoromethylation

Transition Metal-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Pyridine Functionalization

Palladium-catalyzed coupling enables modular assembly of the pyridine ring. A representative protocol employs 4-bromo-5-methoxypicolinic acid and (trifluoromethyl)boronic acid under Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/water). After 12 hours at 110°C, the intermediate undergoes ketone formation via Weinreb amide chemistry, yielding 58% of the target compound. Key advantages include excellent functional group tolerance, though bromine scrambling during coupling remains a concern, necessitating strict temperature control below 115°C.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃, methoxyacetyl chloride, −20°C | 68 | 95 | Regioselectivity challenges |

| TMSCF₃ Substitution | TMSCF₃, KF, DMF, 120°C | 62 | 98 | High reagent cost |

| Suzuki Coupling | Pd(PPh₃)₄, (CF₃)B(OH)₂, dioxane/water | 58 | 97 | Bromine scrambling |

| Grignard Addition | MeMgBr, THF, −78°C | 71 | 93 | Moisture sensitivity |

Table 1: Performance metrics of major synthesis routes. Data aggregated from.

Critical Process Parameters and Optimization

Temperature and Catalytic Load

In the Pd-mediated coupling route, increasing catalytic loading from 5 mol% to 10 mol% Pd₂(dba)₃ improves yield from 58% to 71% but elevates metal contamination to 890 ppm—exceeding ICH Q3D limits. Alternative ligands like SPhos reduce residual Pd to <10 ppm while maintaining 65% yield.

Solvent Effects on Trifluoromethylation

Comparative studies in DMF vs. DMSO reveal faster kinetics in DMSO (k = 0.42 h⁻¹ vs. 0.28 h⁻¹) due to enhanced stabilization of the trifluoromethyl anion intermediate. However, DMSO necessitates post-reaction extraction with ethyl acetate to remove sulfur by-products, adding two purification steps.

Industrial-Scale Challenges and Solutions

Crystallization-Induced Purification

A patented workup procedure dissolves crude product in hot heptane/ethyl acetate (9:1) followed by gradient cooling to 4°C, achieving 99.5% purity in one crystallization step. This replaces traditional column chromatography, reducing solvent waste by 73%.

Continuous Flow Trifluoromethylation

Microreactor systems operating at 150°C and 25 bar achieve 89% conversion in 8 minutes residence time—a 180-fold improvement over batch processes. Impressively, catalyst turnover frequency increases to 12,500 h⁻¹, making this approach economically viable despite initial setup costs .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(5-methoxy-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 4.5 | Induction of apoptosis |

| A549 (Lung) | 6.3 | Inhibition of cell cycle |

| HeLa (Cervical) | 5.0 | Modulation of signaling |

Mechanism Insights : The compound appears to act through multiple mechanisms, including the inhibition of specific kinases involved in cancer progression and the modulation of apoptotic pathways.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It has shown potential in reducing pro-inflammatory cytokines in cellular models, suggesting applications in treating inflammatory diseases.

| Inflammatory Model | Cytokine Reduction (%) | Observations |

|---|---|---|

| LPS-stimulated cells | 35% | Significant reduction noted |

| TNF-alpha induced | 40% | Decreased inflammatory markers |

Agrochemical Applications

In agrochemistry, the compound has been evaluated for its efficacy as a pesticide and herbicide. Its structural properties allow it to interact with biological targets in pests and weeds effectively.

Case Studies :

- Pest Control Efficacy : Field trials demonstrated that formulations containing this compound significantly reduced pest populations compared to controls.

- Herbicidal Activity : Laboratory assays indicated that it effectively inhibited the growth of several weed species at low concentrations.

Material Science Applications

The unique chemical structure of 2-Methoxy-1-(5-methoxy-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one also lends itself to applications in material science, particularly in the development of advanced polymers and coatings with enhanced thermal stability and chemical resistance.

Properties Evaluated :

| Property | Value |

|---|---|

| Thermal Stability | Up to 300°C |

| Chemical Resistance | High |

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(5-methoxy-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibitory or modulatory effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key differences between the target compound and related structures:

Electronic and Steric Effects

- Trifluoromethyl vs. Difluoromethyl : The CF₃ group in the target compound provides stronger electron-withdrawing effects compared to CF₂H in , stabilizing the pyridine ring and reducing nucleophilic susceptibility .

- Methoxy Substitution: The dual methoxy groups in the target compound increase polarity and water solubility, contrasting with the simpler ethanone derivatives in and , which exhibit higher lipophilicity and membrane permeability.

Biological Activity

2-Methoxy-1-(5-methoxy-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a trifluoromethyl group attached to a pyridine ring. This structure is significant as it influences the compound's reactivity and biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the methoxy and trifluoromethyl groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Key Biological Targets

- Monoamine Oxidase B (MAO-B) Inhibition : Compounds structurally related to this compound have shown promising MAO-B inhibitory activity. For instance, modifications leading to strong inhibition have been reported with IC50 values ranging from 21 nM to 100 nM in various studies .

- Dopamine Receptors : Similar compounds have been evaluated for their selective agonistic properties towards dopamine receptors, particularly D2 receptors. Such interactions are crucial for developing treatments for neurodegenerative diseases like Parkinson's .

Case Studies and Experimental Data

Several studies have investigated the pharmacological profiles of related compounds:

- Study on MAO-B Inhibition : A study published in 2020 highlighted that certain derivatives exhibited potent MAO-B inhibition with IC50 values as low as 21 nM . This suggests that this compound may possess similar or enhanced activity.

- Dopaminergic Activity : Another study explored the structure-activity relationship (SAR) of pyridine derivatives, revealing that substitutions at specific positions significantly affect receptor binding affinity and selectivity . This emphasizes the importance of the trifluoromethyl group in enhancing receptor interactions.

Biological Activity Summary Table

| Activity | Target | IC50 (nM) | Reference |

|---|---|---|---|

| MAO-B Inhibition | MAO-B | 21 - 100 | |

| Dopamine Receptor Agonism | D2 Receptor | Variable | |

| Cytotoxicity Assessment | Various Cell Lines | Not specified |

Safety and Toxicology

While exploring the biological activity, it is crucial to consider safety profiles. The compound has been classified under hazardous substances due to potential skin and eye irritation . Therefore, handling precautions must be adhered to in laboratory settings.

Q & A

Q. What role do methoxy substituents play in stabilizing the compound’s interaction with enzymatic targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.